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Compound of Interest

Compound Name: Fasiglifam hemihydrate

Cat. No.: B595586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization

of Fasiglifam (TAK-875) hemihydrate, a potent and selective G protein-coupled receptor 40

(GPR40) agonist. Fasiglifam acts as an ago-allosteric modulator, amplifying the receptor's

response to endogenous ligands like free fatty acids, which potentiates glucose-dependent

insulin secretion from pancreatic β-cells.[1] The protocols outlined below are foundational for

assessing the potency, selectivity, and mechanism of action of Fasiglifam and other GPR40

agonists.

Quantitative Summary of In Vitro Activity
The following tables summarize the key quantitative data for Fasiglifam's in vitro

pharmacological activity.

Table 1: Receptor Binding Affinity and Agonist Potency
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Parameter Species
Cell
Line/Syste
m

Assay Type Value Reference

EC50 Human
CHO-

hGPR40
IP Production 72 nM [2][3]

EC50 Human
CHO-

hGPR40

Calcium Flux

(FLIPR)
29.6 nM [2]

EC50 Human CHO cells
GPR40

Agonism
14 nM [4]

Ki Human
CHO-

hGPR40

Radioligand

Binding
38 nM [4]

Ki Rat Rat GPR40
Radioligand

Binding
140 nM [4]

Table 2: Cytotoxicity Data

Parameter Cell Line
Treatment
Duration

Value Reference

TC50

Primary Human

Hepatocytes

(2D)

24-48 hours 56-68 µM [5][6]

TC50 HepG2 Cells 24 hours ~100 µM [7]

GPR40 Signaling Pathway and Experimental
Workflows
The following diagrams illustrate the GPR40 signaling cascade initiated by Fasiglifam and the

general workflows for the key in vitro assays.
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Caption: GPR40 signaling cascade upon activation by Fasiglifam.
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Calcium Mobilization Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay Cell Viability (MTT) Assay
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Caption: General workflows for key in vitro Fasiglifam assays.

Detailed Experimental Protocols
GPR40-Mediated Intracellular Calcium Mobilization
Assay
This assay measures the ability of Fasiglifam to stimulate Gαq-mediated signaling, leading to

an increase in intracellular calcium concentration.
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Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-

hGPR40).

Principle: Upon GPR40 activation, phospholipase C is activated, generating inositol

triphosphate (IP3) which triggers the release of calcium from intracellular stores. This

transient increase in cytosolic calcium is detected by a fluorescent calcium indicator.

Materials:

CHO-hGPR40 cells

Cell culture medium (e.g., DMEM/F-12) with 10% FBS, antibiotics, and a selection agent

(e.g., Geneticin).

96-well, black-walled, clear-bottom microplates.

Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium 4).

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

Fasiglifam hemihydrate stock solution (in DMSO).

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

Protocol:

Cell Plating: Seed CHO-hGPR40 cells into 96-well plates at a density of 40,000-50,000

cells per well and culture overnight at 37°C in a 5% CO2 incubator.[8][9]

Dye Loading: The next day, remove the culture medium. Add 100 µL of the calcium

indicator dye loading solution (prepared in Assay Buffer according to the manufacturer's

instructions) to each well.[10]

Incubation: Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator, protected

from light.[4][10]

Compound Preparation: During incubation, prepare a serial dilution of Fasiglifam in Assay

Buffer from the DMSO stock. The final DMSO concentration in the assay should be ≤0.5%.
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Measurement: Place the cell plate and the compound plate into the FLIPR instrument.

Program the instrument to add the Fasiglifam solution to the cell plate and immediately

begin recording fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm)

every second for at least 2-3 minutes.

Data Analysis: The change in fluorescence is proportional to the increase in intracellular

calcium. Determine the maximum fluorescence response for each concentration of

Fasiglifam. Plot the response versus the logarithm of the agonist concentration and fit the

data to a four-parameter logistic equation to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
This functional assay assesses the ability of Fasiglifam to potentiate insulin secretion from

pancreatic β-cells in a glucose-dependent manner.

Cell Line: INS-1 833/15 or MIN6 rat insulinoma cells.

Principle: In the presence of stimulatory glucose concentrations, Fasiglifam's activation of

GPR40 enhances the signaling pathways that lead to the exocytosis of insulin-containing

granules.

Materials:

INS-1 or MIN6 cells.

Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 10 mM HEPES, 1 mM

sodium pyruvate, 50 µM 2-mercaptoethanol, and antibiotics.

24-well or 48-well tissue culture plates.

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA and HEPES.

Low Glucose KRBB (e.g., 2.8 mM or 3.3 mM glucose).

High Glucose KRBB (e.g., 10 mM or 16.7 mM glucose).[2][11]

Fasiglifam hemihydrate stock solution (in DMSO).
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Insulin ELISA kit.

Protocol:

Cell Plating: Seed cells into multi-well plates and culture until they reach approximately 80-

90% confluency.

Pre-incubation (Starvation): Gently wash the cells twice with a pre-warmed, glucose-free

buffer. Then, pre-incubate the cells in Low Glucose KRBB for 1-2 hours at 37°C to allow

basal insulin secretion to stabilize.[12]

Stimulation: Aspirate the pre-incubation buffer. Add fresh, pre-warmed KRBB containing

different conditions:

Low glucose (negative control).

High glucose (positive control).

High glucose + varying concentrations of Fasiglifam.

Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

Sample Collection: Carefully collect the supernatant from each well. Centrifuge the

samples to pellet any detached cells and transfer the supernatant to a new tube. Store at

-20°C or -80°C until analysis.

Insulin Quantification: Measure the insulin concentration in the collected supernatants

using a commercially available insulin ELISA kit, following the manufacturer’s protocol.

Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell

number in each well. Plot the stimulated insulin secretion against the Fasiglifam

concentration to determine its potentiation effect.

Cell Viability / Cytotoxicity (MTT) Assay
This assay is used to evaluate the potential cytotoxic effects of Fasiglifam, particularly in liver-

derived cells, due to observed hepatotoxicity in later clinical trials.[13]
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Cell Line: HepG2 (human hepatocarcinoma) or primary hepatocytes.

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial

dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of

formazan is proportional to the number of viable cells.[14][15]

Materials:

HepG2 cells.

Culture medium (e.g., DMEM) with 10% FBS and antibiotics.

96-well, clear-bottom microplates.

Fasiglifam hemihydrate stock solution (in DMSO).

MTT solution (5 mg/mL in PBS).

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

Microplate spectrophotometer.

Protocol:

Cell Plating: Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 104

cells/well and allow them to attach overnight.[16]

Compound Treatment: Remove the medium and add fresh medium containing various

concentrations of Fasiglifam. Include a vehicle control (DMSO) and a positive control for

cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well (final

concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[3]

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of

the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently

on an orbital shaker for 15-30 minutes, protected from light.
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Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.[14]

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot

the percent viability against the logarithm of the Fasiglifam concentration to determine the

TC50 (toxic concentration 50%).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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